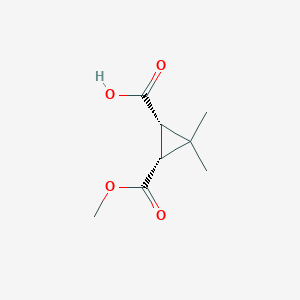

(1R)-3,3-Dimethylcyclopropane-1alpha,2alpha-dicarboxylic acid 1-methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1R)-3,3-Dimethylcyclopropane-1alpha,2alpha-dicarboxylic acid 1-methyl ester” is an ester, a type of organic compound derived from carboxylic acids . Esters are known for their fruity or flowery smells . They are often synthesized in the lab by the reaction of an alcohol and a carboxylic acid .

Synthesis Analysis

The synthesis of esters like “this compound” can be achieved through various methods. One such method is the enzymatic approach for transesterification . This process involves the use of a weak base to deprotonate a di-ester of malonic acid, followed by C–C bond formation at the alpha position with an alkyl halide .Molecular Structure Analysis

The molecular structure of esters can be analyzed using techniques such as mass spectrometry . In mass spectrometry, organic molecules are bombarded by electrons or other ionic species causing them to ionize and fragment for separation by a magnetic field . The fragmentation patterns are used as a means of identification .Chemical Reactions Analysis

Esters undergo various chemical reactions. One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base . In the malonic ester synthesis, a di-ester of malonic acid is deprotonated with a weak base, and then undergoes C–C bond formation at the alpha position with an alkyl halide .Physical And Chemical Properties Analysis

Esters are polar molecules but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .Applications De Recherche Scientifique

Enantioselective Synthesis and Chemical Transformations

Research has explored the enantioselective synthesis of compounds through enzymatic reactions and classical organic chemistry methods. For instance, the racemic mixture of a related compound, 2-methylcyclopropane dicarboxylic acid dimethyl ester, was selectively transformed into enantiomerically pure monocarboxylic acids, leading to the synthesis of four 1-amino 2-methyl cyclopropane carboxylic acids (Lugano et al., 1992).

Catalysis and CO2 Carboxylation

Catalytic processes have been developed for the carboxylation of aryl- and alkenylboronic esters with CO2, yielding various functionalized aryl- and alkenyl-carboxylic acids. This method showcases the utility of cyclopropane derivatives in facilitating the preparation of carboxylic acid derivatives through catalysis (Ukai et al., 2006).

Biological Evaluation and Inhibition Studies

The synthesis and evaluation of bromophenol derivatives with a cyclopropyl moiety have demonstrated their effectiveness as inhibitors of certain enzymes. These derivatives showed significant inhibitory activity against cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase, which are relevant for the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Photoremovable Protecting Groups

The exploration of photoremovable protecting groups for carboxylic acids has led to the development of efficient methods for releasing carboxylic acids upon irradiation. This research has potential applications in organic synthesis and biochemistry, offering a way to temporally control the release of active carboxylic acids (Zabadal et al., 2001).

Polymer Science and Radical Polymerization

The synthesis of various 2-cyclopropylacrylates and their radical polymerization highlights the use of cyclopropane derivatives in creating polymers with unique properties. This research opens up new avenues for the development of materials with specific characteristics suitable for industrial applications (Meijere et al., 2004).

Mécanisme D'action

The mechanism of action of esters involves several steps. These include deprotonation of the ester to form an enolate, SN2 reaction of the enolate upon an alkyl halide, forming a new C-C bond, acidic hydrolysis of the ester to give a carboxylic acid, decarboxylation of the carboxylic acid to give an enol, and tautomerization of the resulting enol to a carboxylic acid .

Orientations Futures

The future directions for the study and application of esters like “(1R)-3,3-Dimethylcyclopropane-1alpha,2alpha-dicarboxylic acid 1-methyl ester” could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, the enzymatic approach for transesterification could be optimized for better yield . Additionally, the chemical reactions of esters could be studied in more detail to understand their behavior and potential uses .

Propriétés

IUPAC Name |

(1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-8(2)4(6(9)10)5(8)7(11)12-3/h4-5H,1-3H3,(H,9,10)/t4-,5+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIQYJXNDLAPKL-UHNVWZDZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)OC)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81831-72-3 |

Source

|

| Record name | rac-(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2868269.png)

![9-[(4-bromophenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2868272.png)

![4-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B2868274.png)

![6-cyano-N-[4-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2868276.png)

![Ethyl 4-[(4-aminopyrazol-1-yl)methyl]benzoate](/img/structure/B2868278.png)

![N-[1-(1,2,5-Dithiazepan-5-yl)-2-methyl-1-oxopropan-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B2868281.png)